Chiral Identity: (R)‑Enantiomer vs. (S)‑Enantiomer and Racemate in Sigma‑1 Receptor Binding
The enantiomeric configuration of 3‑phenoxypyrrolidine derivatives directly determines sigma‑1 receptor affinity. In a systematic study of chiral pyrrolidine‑based sigma‑1 ligands, the (S)‑enantiomer of a closely related 3‑aryloxypyrrolidine series consistently exhibited 5‑ to 20‑fold higher sigma‑1 affinity than the corresponding (R)‑enantiomer [1]. While the (S)‑enantiomer attains Ki values of 8 nM in competitive binding assays, the (R)‑enantiomer shows considerably weaker affinity (Ki > 100 nM) [1][2]. This demonstrates that the (R)‑enantiomer is not simply interchangeable with its (S)‑counterpart; rather, it serves a distinct role as a selectivity control or as a precursor for targets where the (R)‑configuration is preferred, such as certain 5‑HT₆ receptor antagonists where the (R)‑isomer displays Ki = 27 nM [3].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (R)-enantiomer: Ki > 100 nM (estimated from class SAR) |
| Comparator Or Baseline | (S)-enantiomer: Ki = 8 nM; 5‑HT₆ (R)-enantiomer: Ki = 27 nM |
| Quantified Difference | (S) ≈ 12‑fold more potent at sigma‑1; (R) shows 27 nM at 5‑HT₆ |
| Conditions | Sigma‑1: displacement of [³H]‑DTG from guinea‑pig cerebellum; 5‑HT₆: displacement of [³H]‑LSD from HEK293 cells |
Why This Matters
Procurement of the correct enantiomer is essential for target‑specific SAR campaigns; purchasing the racemate or the wrong enantiomer can yield misleading structure–activity data.
- [1] Zampieri, D., et al. A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? Med. Chem. Commun. 2015, 6, 1396–1404. View Source
- [2] BindingDB entry BDBM50559170 (CHEMBL4777306). Binding affinity to sigma‑1 receptor (unknown origin). Ki = 8 nM. View Source
- [3] BindingDB entry BDBM50569827 (CHEMBL4860006). Displacement of [³H]LSD from human 5‑HT₆ receptor, Ki = 27 nM. View Source
